4-ethyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid
Description
4-Ethyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid (CAS: 868238-09-9, molecular formula: C₁₄H₁₄N₂O₄, molecular weight: 274.27 g/mol) is a fused polyheterocyclic compound belonging to the pyrrolo[1,2-a]quinazoline class. This scaffold is structurally characterized by a bicyclic system combining pyrrole and quinazoline moieties, with a carboxylic acid group at the 3a-position and an ethyl substituent at the 4-position . Pyrroloquinazolines are of significant interest in medicinal chemistry due to their presence in natural alkaloids and their broad biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
4-ethyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-2-15-12(18)9-5-3-4-6-10(9)16-11(17)7-8-14(15,16)13(19)20/h3-6H,2,7-8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZUMCQWWOGJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: This step involves the cyclization of an appropriate precursor to form the pyrrole ring.
Quinazoline Ring Formation: The quinazoline ring is then formed through a series of condensation reactions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the keto groups and carboxylation to form the carboxylic acid group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the keto groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group into an acyl chloride, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of additional keto or hydroxyl groups, while reduction can yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrroloquinazoline derivatives in inhibiting cancer cell growth. For instance:
- Case Study : A series of derivatives were synthesized to evaluate their activity against various cancer cell lines. The derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells. The structure-activity relationship (SAR) indicated that modifications at the 3 and 4 positions significantly enhanced potency .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects:
- Research Findings : In vitro assays demonstrated that derivatives of 4-ethyl-1,5-dioxo-1H-pyrrolo[1,2-a]quinazoline showed promising activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to inhibition of bacterial DNA gyrase .
Enzyme Inhibition
The compound is being explored for its ability to inhibit specific enzymes linked to disease processes:
- Example : It has been identified as a potential inhibitor of soluble epoxide hydrolase (sEH), which is involved in metabolic disorders. This inhibition can lead to increased levels of beneficial epoxyeicosatrienoic acids (EETs), providing therapeutic avenues for cardiovascular diseases .
Drug Formulation
The physicochemical properties of 4-ethyl-1,5-dioxo-1H-pyrrolo[1,2-a]quinazoline make it suitable for drug formulation:
- Table 1: Physicochemical Properties for Drug Development
| Property | Value |
|---|---|
| LogP | 3.36 |
| Polar Surface Area (Å) | 70 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
These properties suggest good permeability and solubility characteristics essential for oral bioavailability .
Nanotechnology
In nanotechnology applications, this compound can serve as a precursor for synthesizing nanomaterials used in drug delivery systems:
Mechanism of Action
The mechanism of action of 4-ethyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with nucleic acids or proteins involved in cell signaling and regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The biological and chemical behavior of pyrrolo[1,2-a]quinazoline derivatives is highly dependent on substituents at the 4-position and modifications to the carboxylic acid group. Below is a comparative analysis of structurally related compounds:
Biological Activity
The compound 4-ethyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid (CAS Number: 868238-09-9) is a member of the pyrroloquinazoline family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H14N2O4 |
| Molecular Weight | 274.27 g/mol |
| CAS Number | 868238-09-9 |
| Purity | ≥95% |
This compound features a dioxo group and a carboxylic acid moiety that are crucial for its biological activity.
Antiparasitic Activity
Research indicates that compounds within the pyrroloquinazoline class exhibit significant antiparasitic properties. A study focusing on related dihydroquinazolinone derivatives demonstrated that modifications in the structure could enhance both metabolic stability and aqueous solubility while maintaining antiparasitic efficacy. Notably, some derivatives showed potent activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of polar functionalities was essential in achieving a balance between solubility and metabolic stability .
Anticancer Potential
Preliminary studies suggest that pyrroloquinazolines may possess anticancer properties. For instance, compounds with similar scaffolds have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit specific enzymes critical for parasite survival.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to cell death in cancerous tissues.
Study on Antimalarial Activity
A notable case study explored the efficacy of a closely related compound in a mouse model infected with P. berghei. The study reported a 30% reduction in parasitemia at a dosage of 40 mg/kg after four days of treatment. This highlights the potential for further development of derivatives like this compound as antimalarial agents .
Anticancer Efficacy
In vitro studies on similar compounds demonstrated significant cytotoxic effects against various human cancer cell lines. For example:
- Breast Cancer Cells : Compounds led to a decrease in viability by up to 70% at certain concentrations.
- Lung Cancer Cells : Induction of apoptosis was confirmed through flow cytometry assays.
These findings suggest that further investigation into the anticancer potential of this compound is warranted.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing the pyrrolo[1,2-a]quinazoline core?
The synthesis of the pyrrolo[1,2-a]quinazoline scaffold often involves cyclocondensation reactions. For example, similar heterocycles are synthesized using NaN₃ as a catalyst in DMF at 50°C, followed by ice-water quenching and recrystallization from ethanol . Key steps include:
- Cyclization : Use of urea/thiourea or formamide for ring closure.
- Purification : Ethanol or toluene recrystallization to isolate crystalline products.
- Functionalization : Ethyl ester hydrolysis (e.g., using 10% HCl) to yield carboxylic acid derivatives .
Q. Which spectroscopic and crystallographic methods are essential for structural characterization?
- ¹H/¹³C NMR : Critical for confirming proton environments and carbon frameworks, especially for distinguishing regioisomers (e.g., pyrazole vs. triazole substituents) .
- X-ray crystallography : Resolves stereochemistry of the fused bicyclic system, as demonstrated for structurally related pyrazole derivatives .
- IR spectroscopy : Validates carbonyl (C=O) and carboxylic acid (O-H) functional groups .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states and regioselectivity in cyclocondensation steps. For example, ICReDD integrates computational screening with experimental validation to reduce trial-and-error in reaction design . Key applications:
Q. How can contradictory yield data in solvent-dependent reactions be resolved?
Discrepancies in yields (e.g., DMF vs. THF) may arise from solvent polarity effects on intermediate stability. Systematic studies should:
- Compare polar aprotic (DMF) vs. ether-based (THF) solvents.
- Monitor reaction progress via TLC or in-situ NMR to identify kinetic vs. thermodynamic products .
- Optimize quenching protocols (e.g., ice-water vs. gradual acidification) to minimize side reactions .
Q. What strategies enhance the regioselectivity of the quinazoline ring system?
- Directing groups : Electron-withdrawing substituents (e.g., -COOH) can steer cyclization to the 3a-position .
- Catalysts : Lewis acids (e.g., ZnCl₂) may stabilize transition states during ring closure .
- Temperature control : Lower temperatures (0–50°C) favor kinetic control, reducing byproduct formation .
Q. What in vitro models are suitable for evaluating bioactivity?
While pharmacological data for this compound is limited, structurally related pyrrolo-pyridazines are screened using:
- Kinase inhibition assays : ATP-binding competition studies (e.g., pyrazolo[4,3-c]pyridin-4(5H)-ones) .
- NO release assays : Quantifying nitric oxide production via diazeniumdiolate derivatives .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
Methodological Considerations
- Synthesis Optimization : Use design of experiments (DoE) to screen variables like solvent, temperature, and catalyst loading .
- Data Validation : Cross-reference NMR shifts with computed chemical shifts (e.g., using Gaussian) to confirm assignments .
- Stability Testing : Monitor degradation under varying pH and temperature to establish storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
